(Bromomethyl)cyclobutane

Overview

Description

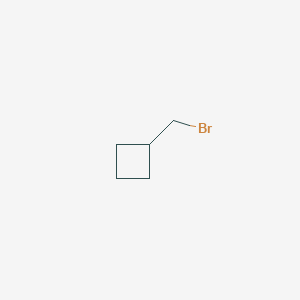

(Bromomethyl)cyclobutane, also known as cyclobutylmethyl bromide, is an organic compound with the molecular formula C5H9Br. It is a brominated derivative of cyclobutane, characterized by a bromomethyl group attached to the cyclobutane ring. This compound is used as a building block in organic synthesis due to its reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Bromomethyl)cyclobutane can be synthesized through the bromination of cyclobutylmethanol. The process involves the reaction of cyclobutylmethanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, this compound is produced using high-purity cyclobutylmethanol as the starting material. The bromination is carried out in a highly controlled environment to achieve high yield and purity. The use of triarylphosphites in the presence of bromine in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is a common method to ensure high productivity and purity .

Chemical Reactions Analysis

Types of Reactions: (Bromomethyl)cyclobutane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclobutene.

Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Nucleophilic Substitution: Cyclobutyl alcohol, cyclobutyl cyanide, cyclobutylamine.

Elimination: Cyclobutene.

Oxidation: Cyclobutanone.

Reduction: Cyclobutylmethane.

Scientific Research Applications

Pharmaceutical Applications

(Bromomethyl)cyclobutane plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the development of new drugs targeting different medical conditions.

Key Uses in Drug Development

- Antihypertensive Agents : Used in synthesizing compounds that help manage high blood pressure.

- Anti-inflammatory Drugs : Serves as a building block for medications aimed at reducing inflammation.

- Anticancer Agents : Investigated for its potential to create compounds that inhibit cancer cell proliferation.

The compound's high reactivity allows it to participate in nucleophilic substitution and cross-coupling reactions essential for constructing complex pharmaceutical molecules .

Agrochemical Applications

In the agrochemical sector, this compound is utilized as a starting material for synthesizing herbicides and insecticides. These agrochemicals are vital for protecting crops from pests and diseases, enhancing agricultural productivity.

Synthesis of Agrochemicals

- It acts as an intermediate in creating specific herbicides that target unwanted plant growth.

- Used in developing insecticides that effectively manage pest populations without harming crops .

Organic Synthesis

The compound is widely employed as a reagent in organic chemistry due to its ability to undergo various reactions:

Reactions Involving this compound

- Nucleophilic Substitution : Facilitates the introduction of nucleophiles into organic molecules.

- Elimination Reactions : Can be used to form alkenes from alcohols or halides.

- Cross-Coupling Reactions : Important for forming carbon-carbon bonds in complex organic molecules .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in different applications:

Antimicrobial Activity

Research indicates that halogenated compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can disrupt bacterial cell membranes and inhibit metabolic pathways, making them potential candidates for developing new antibiotics.

Anticancer Potential

In vitro studies suggest that derivatives of this compound can induce apoptosis in cancer cells. The presence of the bromomethyl group may facilitate interactions with DNA or proteins involved in cell cycle regulation, highlighting its potential in cancer therapy .

Common Synthesis Approaches

- Bromination of Cyclobutanol : Involves reacting cyclobutanol with brominating agents under controlled conditions to yield high-purity this compound.

- Diels-Alder Reaction : Utilizing ethylene and acrylic acid to produce cyclobutanecarboxylic acid, which is then converted into this compound through subsequent reduction and bromination steps .

These methods emphasize the importance of reaction conditions in achieving high yields and purity levels necessary for industrial applications.

Mechanism of Action

The mechanism of action of (Bromomethyl)cyclobutane primarily involves its reactivity as an alkylating agent. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution and elimination reactions, facilitating the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Cyclobutyl bromide (C4H7Br): Similar structure but lacks the methyl group.

(Bromomethyl)cyclopropane (C4H7Br): Contains a three-membered ring instead of a four-membered ring.

Cyclobutylmethyl chloride (C5H9Cl): Chlorine atom instead of bromine.

Uniqueness: (Bromomethyl)cyclobutane is unique due to its combination of a strained four-membered ring and a reactive bromomethyl group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis .

Biological Activity

(Bromomethyl)cyclobutane, also known as cyclobutylmethyl bromide, is an organic compound with the molecular formula CHBr. This compound has gained attention in various fields due to its unique structural properties and biological activities. It serves as a valuable building block in organic synthesis and has shown potential in medicinal chemistry, particularly in the development of antiviral agents and other bioactive compounds.

This compound is a clear, colorless liquid that is reactive due to the presence of the bromomethyl group. Its primary mode of action involves electrophilic addition and nucleophilic substitution reactions, making it suitable for synthesizing complex organic molecules. The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH), cyanide (CN), or amines (NH).

- Elimination Reactions: Under basic conditions, it can form cyclobutene.

- Oxidation and Reduction: Although less common, these reactions can occur under specific conditions .

Antiviral Properties

Recent studies have highlighted the antiviral activity of this compound, particularly its ability to inhibit the CCR5 receptor, a co-receptor for HIV. This inhibition suggests potential applications in developing antiviral therapies . The compound's structural features contribute to its efficacy against viral infections.

Case Studies and Research Findings

- Synthesis of Bioactive Compounds:

-

Antifungal Activity:

- In comparative studies involving antifungal agents like Butenafine, analogues containing CF-cyclobutane were tested against Trichophyton mentagrophytes and Trichophyton rubrum. Although Butenafine showed slightly higher potency, its CF-cyclobutane analogue exhibited reasonable antifungal activity, indicating that modifications to the cyclobutane structure can influence biological effectiveness .

-

Cancer Research:

- The antihistamine Buclizine, which has been suggested for repurposing in cancer treatment, was analyzed alongside its CF-cyclobutane analogue. The original Buclizine demonstrated moderate cytostatic effects in MCF-7 human cancer cells, while the analogue showed promising activity with an IC of 102 μM, indicating that structural modifications can enhance biological activity .

Summary of Biological Activities

Q & A

Q. Basic: What are the common synthetic routes for (Bromomethyl)cyclobutane?

Answer:

this compound can be synthesized via derivatization of cyclobutane carboxylic acid chloride using brominating agents, as demonstrated in Scheme 2 of a cyclobutane series synthesis . Alternatively, modified Hunsdiecker reactions involving mercury(II) oxide and bromotrichloromethane have been employed to generate brominated cyclobutane derivatives, though this method may require optimization for stereochemical control . Gas chromatography (GC) with FID detection (column: DB-WAX-30m, flow rate: 6 mL/min N₂) is critical for monitoring reaction progress and purity assessment .

Q. Advanced: How can researchers address stereochemical challenges in synthesizing this compound derivatives?

Answer:

Stereochemical integrity during synthesis is confirmed via NMR spectroscopy. Vicinal coupling constants (J(H,H) ≈ 10 Hz) and NOESY experiments are used to determine trans-configurations of substituents on the cyclobutane ring . For example, in derivatives with trichloromethyl groups, low-field signals in ¹H NMR correlate with methyl groups in trans-positions, while ³Jtrans(¹³C,¹H) coupling constants resolve absolute configurations . Advanced isotopic labeling (e.g., deuterated analogs) can further validate stereochemical outcomes .

Q. Basic: What analytical techniques are used to confirm the structure of this compound?

Answer:

Key techniques include:

- GC-FID : For purity analysis (column temperature: 40°C initial, ramped at 7°C/min) .

- NMR : ¹H and ¹³C spectra to identify bromomethyl protons (~δ 3.5–4.0 ppm) and cyclobutane ring carbons .

- Mass spectrometry : Molecular-ion peaks (e.g., m/z 241.95 for C₆H₁₀Br₂) confirm molecular weight, though low-intensity peaks may arise from stability issues under ionization .

Q. Advanced: How does the strained cyclobutane ring influence the reactivity of this compound in radical cascade reactions?

Answer:

The ring strain (~110 kJ/mol in cyclobutane) enhances reactivity in radical-mediated transformations. However, this compound may exhibit reduced efficacy in copper-catalyzed cascades due to steric hindrance from the bromomethyl group, as observed in failed attempts to synthesize 1,3-diaminocyclobutenes . Computational modeling of transition states and substituent effects (e.g., electron-withdrawing groups) is recommended to optimize reactivity .

Q. Advanced: What strategies are employed to resolve contradictions in reported reactivity of this compound across different reaction conditions?

Answer:

Contradictions (e.g., variable yields in radical reactions) can be addressed by:

- Systematic variation of catalysts (e.g., Cu(I) vs. Cu(II)) and solvents .

- Kinetic studies using time-resolved spectroscopy to identify intermediate species .

- Meta-analysis of existing data to isolate variables like temperature or substituent electronic effects .

Q. Basic: What safety precautions are necessary when handling this compound?

Answer:

Safety measures include:

- PPE : Chemical-impermeable gloves and ventilation to avoid inhalation (H335 hazard) .

- Storage : Sealed containers at 2–8°C to prevent degradation .

- First aid : Immediate washing with soap/water for skin contact and artificial respiration if inhaled .

Q. Advanced: How can this compound serve as a bioisostere in drug design?

Answer:

The cyclobutane ring’s rigidity and reduced metabolic susceptibility make it a bioisostere for flexible chains or aromatic systems. For example, replacing piperidine with a 1,3-disubstituted cyclobutane in Abrocitinib improved JAK inhibitor selectivity . Computational docking studies and ADMET profiling (e.g., logP, metabolic stability) should guide bioisosteric substitutions .

Q. Basic: What are the key physical properties of this compound relevant to its use in organic synthesis?

Answer:

- Boiling point : 123–124°C .

- Density : 1.326 g/mL at 25°C .

- Storage stability : Requires refrigeration (2–8°C) to prevent bromine displacement reactions .

Q. Advanced: What methodologies are recommended for optimizing reaction yields when using this compound in multi-step syntheses?

Answer:

- Reaction monitoring : Use GC or HPLC to track intermediates .

- Catalyst screening : Evaluate palladium or copper complexes for cross-coupling steps .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the bromomethyl site .

Q. Advanced: How does the substitution pattern on the cyclobutane ring affect the biological activity of derivatives containing this compound?

Answer:

Substituents at the 1- and 3-positions modulate steric and electronic interactions with biological targets. For instance, para-substituted aryl groups in cyclobutane derivatives increase binding affinity to opioid receptors, as seen in morphinan analogs . Quantitative Structure-Activity Relationship (QSAR) models and X-ray crystallography of target-ligand complexes are critical for rational design .

Properties

IUPAC Name |

bromomethylcyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c6-4-5-2-1-3-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHFTXCMKFVKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370428 | |

| Record name | (Bromomethyl)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17247-58-4 | |

| Record name | (Bromomethyl)cyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17247-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Bromomethyl)cyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017247584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Bromomethyl)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Bromomethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.